molecular formula C17H20Cl2N2O3 B4315798 3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4315798
M. Wt: 371.3 g/mol
InChI Key: KTZWVTJSVMOJQD-UHFFFAOYSA-N
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Description

The compound 3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic molecule that features an indole moiety, a hydroxy group, and an oxazolidinone ring. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the dichloro and methyl groups.

The oxazolidinone ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. The final step involves coupling the indole derivative with the oxazolidinone precursor under appropriate conditions, such as using a base or a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to increase yield and reduce waste .

Properties

IUPAC Name

3-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O3/c1-9-10(11-5-6-12(18)13(19)14(11)20-9)7-8-21-15(22)24-16(2,3)17(21,4)23/h5-6,20,23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZWVTJSVMOJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN3C(=O)OC(C3(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
3-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

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